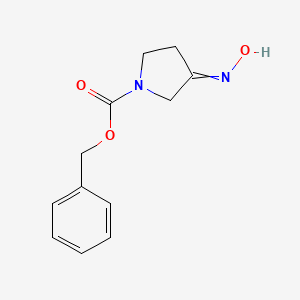

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Description

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a hydroxyimino (N-OH) substituent at the 3-position. This compound is synthesized via the reaction of a nitrile precursor with hydroxylamine hydrochloride and triethylamine in methanol under reflux, followed by purification via column chromatography (CHCl₃/MeOH 9:1) . Its structure renders it valuable in organocatalysis and as a precursor for bioactive molecules.

Properties

CAS No. |

1051936-08-3 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

benzyl 3-hydroxyiminopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2 |

InChI Key |

RIOZHEJEIUVOTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Functional Diversity

The 3-position substituent on the pyrrolidine ring significantly influences chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogues:

Hydroxyimino vs. Amino and Hydroxyl Groups:

- Hydroxyimino (N-OH): The N-OH group enhances hydrogen-bonding capacity, improving catalytic activity in asymmetric organocatalysis . However, it may reduce stability under acidic conditions compared to protected amino groups.

- Trifluoromethylphenylamino (12b): The electron-withdrawing CF₃ group increases electrophilicity and metabolic stability, making it suitable for pharmaceutical intermediates .

Fluorinated Analogues:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate with high purity and yield?

- Methodological Answer : Optimize reaction parameters such as temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., palladium for coupling reactions). Use protective groups like benzyloxycarbonyl (Cbz) to prevent undesired side reactions during intermediate steps. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Analyze and spectra to verify the presence of the hydroxyimino group (δ ~8–10 ppm for NH) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .

- IR : Confirm the C=O stretch (~1700 cm) and N–O stretch (~930 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as the hydroxyimino group is sensitive to acidic/basic conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data regarding the biological activity of this compound across different studies?

- Methodological Answer :

- Standardize Assays : Use consistent in vitro models (e.g., kinase inhibition assays with ATP concentration controls) .

- Control Variables : Compare enantiomeric purity (via chiral HPLC) and solvent effects (DMSO vs. aqueous buffers) .

- Validate Targets : Perform competitive binding assays with known inhibitors (e.g., staurosporine for kinases) to confirm specificity .

Q. How does the stereochemical configuration of this compound influence its interaction with biological targets?

- Methodological Answer : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and evaluate their binding affinity using surface plasmon resonance (SPR). For example, the (3R,4S)-isomer may exhibit higher affinity for proteases due to spatial alignment with catalytic residues .

Q. What advanced techniques are employed to study the reaction mechanisms of this compound in synthetic pathways?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in hydroxyimino group formation .

- Computational Modeling : Apply DFT calculations to map transition states and optimize reaction pathways (e.g., for Pd-catalyzed couplings) .

Q. How can researchers differentiate the biological activity of this compound from structurally similar pyrrolidine derivatives?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing hydroxyimino with methoxy or amino groups) and testing them in parallel. Use X-ray crystallography to compare binding modes in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.